Morpholine, 3-methyl-2-phenyl-, (2S,3R)-
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Overview
Description
Morpholine, 3-methyl-2-phenyl-, (2S,3R)- is a chiral morpholine derivative. Morpholine itself is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This specific derivative is characterized by the presence of a methyl group at the 3-position and a phenyl group at the 2-position, with the (2S,3R) stereochemistry. Morpholine derivatives are known for their diverse pharmacological activities and are widely used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including Morpholine, 3-methyl-2-phenyl-, (2S,3R)-, typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization, can be employed .
Industrial Production Methods
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 3-methyl-2-phenyl-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines .
Scientific Research Applications
Morpholine, 3-methyl-2-phenyl-, (2S,3R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential use in treating neurological disorders.
Industry: Utilized as a corrosion inhibitor and in the production of rubber accelerators.
Mechanism of Action
The mechanism of action of Morpholine, 3-methyl-2-phenyl-, (2S,3R)- involves the inhibition of selective norepinephrine reuptake. This action is mediated through its interaction with specific enzymes and receptors in the central nervous system, leading to increased levels of norepinephrine and subsequent therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, widely used in various industrial applications.
2-Morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate: Known for its anti-inflammatory properties.
Uniqueness
Morpholine, 3-methyl-2-phenyl-, (2S,3R)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups, which confer distinct pharmacological properties compared to other morpholine derivatives .
Properties
CAS No. |
13580-23-9 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |
InChI Key |
OOBHFESNSZDWIU-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OCCN1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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